molecular formula C17H18BrNO2 B3752901 3-bromo-N-(4-butoxyphenyl)benzamide

3-bromo-N-(4-butoxyphenyl)benzamide

Cat. No.: B3752901
M. Wt: 348.2 g/mol
InChI Key: CFWWEAYCPQGPRT-UHFFFAOYSA-N
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Description

3-Bromo-N-(4-butoxyphenyl)benzamide is a benzamide derivative featuring a bromine atom at the 3-position of the benzene ring and a 4-butoxyphenyl group attached to the amide nitrogen. The butoxy group (–O–C₄H₉) introduces steric bulk and lipophilicity, which can influence solubility, pharmacokinetics, and interactions with biological targets . This compound’s structural framework is common in medicinal chemistry, where benzamides are explored for enzyme inhibition, receptor modulation, and anticancer activity .

Properties

IUPAC Name

3-bromo-N-(4-butoxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrNO2/c1-2-3-11-21-16-9-7-15(8-10-16)19-17(20)13-5-4-6-14(18)12-13/h4-10,12H,2-3,11H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFWWEAYCPQGPRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-(4-butoxyphenyl)benzamide typically involves the bromination of N-(4-butoxyphenyl)benzamide. The reaction can be carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually conducted in an organic solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of 3-bromo-N-(4-butoxyphenyl)benzamide may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of safer and more environmentally friendly reagents and solvents is also a consideration in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-(4-butoxyphenyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or alkyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids or esters in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-bromo-N-(4-butoxyphenyl)benzamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural features.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-bromo-N-(4-butoxyphenyl)benzamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The bromine atom and butoxy group can influence the compound’s binding affinity and specificity, affecting molecular targets and pathways involved in its action.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Bioactivity

Halogen Variations
  • 3-Bromo-N-(4-fluorophenyl)benzamide : Replacing butoxy with fluorine reduces lipophilicity but enhances polarity, favoring halogen bonding with biological targets. Fluorine’s electron-withdrawing nature may increase metabolic stability compared to butoxy .
Alkoxy Group Variations
  • N-(4-Methoxyphenyl)-3-nitrobenzamide : A methoxy group (–OCH₃) increases lipophilicity less than butoxy, balancing solubility and membrane permeability. Nitro groups (as in this analog) enhance electron-deficient character, affecting redox properties .
  • 3-Bromo-N-(4-ethoxyphenyl)benzamide : Ethoxy (–O–C₂H₅) has shorter alkyl chains, reducing steric hindrance and improving synthetic accessibility while maintaining moderate lipophilicity .
Heterocyclic Modifications
  • 3-Bromo-N-(4-pyridin-4-ylmethylphenyl)benzamide : Incorporation of a pyridine ring introduces basicity and hydrogen-bonding capacity, which can enhance interactions with charged residues in protein active sites .
Key Findings:
  • Lipophilicity : Butoxy-substituted analogs exhibit higher logP values than methoxy or ethoxy derivatives, favoring blood-brain barrier penetration but complicating aqueous solubility .
  • Halogen Bonding : Bromine’s polarizability enhances interactions with aromatic residues in proteins, a feature leveraged in kinase inhibitors .
  • Metabolic Stability : Fluorine and trifluoromethyl groups reduce oxidative metabolism, extending half-life in vivo compared to nitro or bromine substituents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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